molecular formula C11H19NO5 B8218777 (2R,4S)-4-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid

(2R,4S)-4-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid

Cat. No.: B8218777
M. Wt: 245.27 g/mol
InChI Key: PCGLJGXKSGRHSC-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4S)-4-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid is a chiral compound that features a tetrahydropyran ring with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-4-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. One common method involves the use of Boc anhydride (Boc2O) in the presence of a base such as triethylamine (TEA) to protect the amino group. The reaction is carried out under mild conditions, usually at room temperature, to yield the Boc-protected amino acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to achieve high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-4-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(2R,4S)-4-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R,4S)-4-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with enzymes or receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • (2R,4S)-4-amino-tetrahydropyran-2-carboxylic acid
  • (2R,4S)-4-(methoxycarbonylamino)tetrahydropyran-2-carboxylic acid
  • (2R,4S)-4-(benzyloxycarbonylamino)tetrahydropyran-2-carboxylic acid

Uniqueness

(2R,4S)-4-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid is unique due to the presence of the Boc-protected amino group, which provides stability and protection during synthetic transformations. This allows for selective deprotection and functionalization, making it a valuable intermediate in organic synthesis and drug development.

Properties

IUPAC Name

(2R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-7-4-5-16-8(6-7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGLJGXKSGRHSC-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCO[C@H](C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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